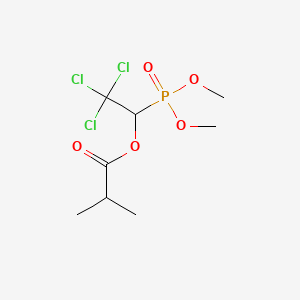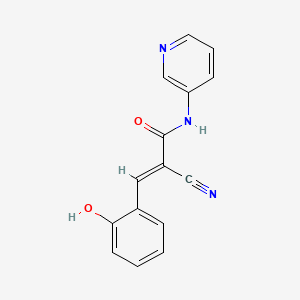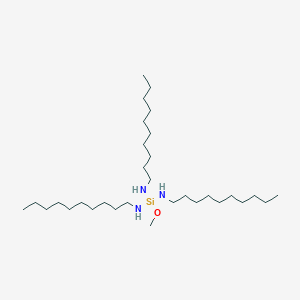![molecular formula C11H8BrN3OS B14174636 N'-[(Z)-(4-bromothiophen-2-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B14174636.png)
N'-[(Z)-(4-bromothiophen-2-yl)methylidene]pyridine-4-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(Z)-(4-bromothiophen-2-yl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond. This compound is derived from the condensation of 4-bromothiophene-2-carbaldehyde and pyridine-4-carbohydrazide. Schiff bases are known for their wide range of applications in various fields, including medicinal chemistry, coordination chemistry, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(4-bromothiophen-2-yl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between 4-bromothiophene-2-carbaldehyde and pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to reflux for several hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the resulting solid product is filtered, washed with cold ethanol, and dried under vacuum.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
N’-[(Z)-(4-bromothiophen-2-yl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: The major products are typically oxides of the original compound.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
科学研究应用
N’-[(Z)-(4-bromothiophen-2-yl)methylidene]pyridine-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: Schiff bases are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. This compound may be explored for its potential therapeutic applications.
Coordination Chemistry: Schiff bases can form stable complexes with transition metals, making them useful in the study of coordination compounds and catalysis.
Material Science: Schiff bases are used in the development of organic materials with specific electronic and optical properties.
作用机制
The mechanism of action of N’-[(Z)-(4-bromothiophen-2-yl)methylidene]pyridine-4-carbohydrazide is not well-documented. Schiff bases generally exert their effects through interactions with biological macromolecules, such as proteins and nucleic acids. The azomethine group (–NHN=CH–) in Schiff bases can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]nicotinohydrazide
Uniqueness
N’-[(Z)-(4-bromothiophen-2-yl)methylidene]pyridine-4-carbohydrazide is unique due to the presence of the bromothiophene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal and coordination chemistry.
属性
分子式 |
C11H8BrN3OS |
|---|---|
分子量 |
310.17 g/mol |
IUPAC 名称 |
N-[(Z)-(4-bromothiophen-2-yl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C11H8BrN3OS/c12-9-5-10(17-7-9)6-14-15-11(16)8-1-3-13-4-2-8/h1-7H,(H,15,16)/b14-6- |
InChI 键 |
FCWGTGZMXDQWGJ-NSIKDUERSA-N |
手性 SMILES |
C1=CN=CC=C1C(=O)N/N=C\C2=CC(=CS2)Br |
规范 SMILES |
C1=CN=CC=C1C(=O)NN=CC2=CC(=CS2)Br |
溶解度 |
13.1 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-[Nonane-1,9-diylbis(oxy)]bis(3,4,5-trifluorobenzene)](/img/structure/B14174564.png)
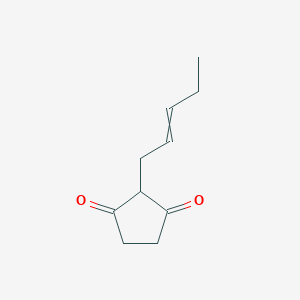
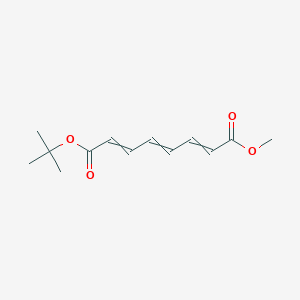
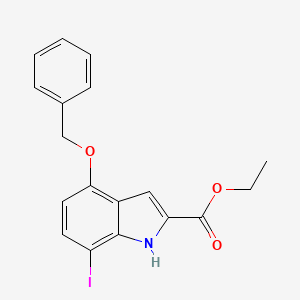
![Methyl 4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-prop-2-ynylpiperidine-3-carboxylate](/img/structure/B14174592.png)
![2-[4-(Hexylamino)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14174593.png)

![[(3-Bromo[1,1'-biphenyl]-4-yl)oxy](trimethyl)silane](/img/structure/B14174609.png)

